molecular formula C8H10F3N3O B12948640 N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide CAS No. 88181-37-7

N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide

Cat. No.: B12948640
CAS No.: 88181-37-7
M. Wt: 221.18 g/mol
InChI Key: RHXREGRDLJINNU-UHFFFAOYSA-N
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Description

N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide is a compound that features an imidazole ring substituted with a trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound’s chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization to form the imidazole ring . The trifluoromethyl group can be introduced through various methods, including direct fluorination or the use of trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the trifluoromethyl group, depending on the reagents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The imidazole ring can also participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Similar in structure but with a phenyl ring instead of an imidazole ring.

    Leflunomide Impurity 8: Another compound featuring a trifluoromethyl group but with different substituents.

Uniqueness

N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide is unique due to the combination of the imidazole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88181-37-7

Molecular Formula

C8H10F3N3O

Molecular Weight

221.18 g/mol

IUPAC Name

N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide

InChI

InChI=1S/C8H10F3N3O/c1-5(15)12-3-2-6-7(8(9,10)11)14-4-13-6/h4H,2-3H2,1H3,(H,12,15)(H,13,14)

InChI Key

RHXREGRDLJINNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(N=CN1)C(F)(F)F

Origin of Product

United States

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